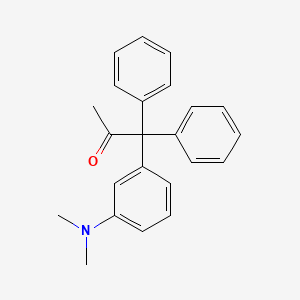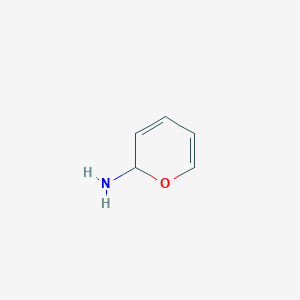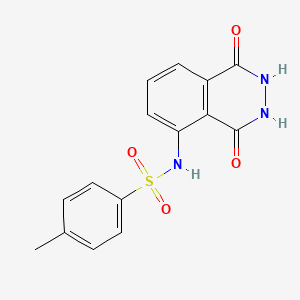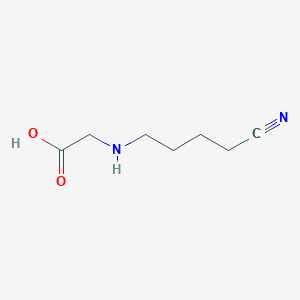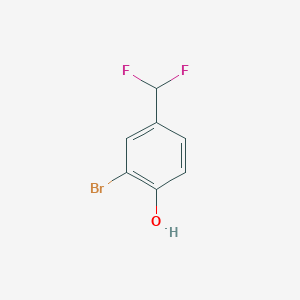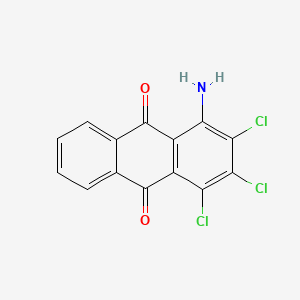
1-Amino-2,3,4-trichloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,3,4-trichloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H6Cl3NO2 and a molecular weight of 326.56 g/mol It is a derivative of anthraquinone, characterized by the presence of amino and trichloro substituents on the anthracene-9,10-dione core
Méthodes De Préparation
The synthesis of 1-Amino-2,3,4-trichloroanthracene-9,10-dione typically involves the chlorination of anthraquinone derivatives followed by amination. One common method includes the reaction of 1,2,3,4-tetrachloroanthraquinone with ammonia under controlled conditions to introduce the amino group . Industrial production methods may involve large-scale chlorination and subsequent amination processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-2,3,4-trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include different anthraquinone derivatives with varied functional groups.
Applications De Recherche Scientifique
1-Amino-2,3,4-trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-2,3,4-trichloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
Comparaison Avec Des Composés Similaires
1-Amino-2,3,4-trichloroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Amino-2,3-dichloroanthracene-9,10-dione
- 1-Amino-2,4,5-trichloroanthracene-9,10-dione
- 1-Amino-2,3,4,5-tetrachloroanthracene-9,10-dione
These compounds share similar structural features but differ in the number and position of chloro substituents. The unique combination of amino and trichloro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H6Cl3NO2 |
|---|---|
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
1-amino-2,3,4-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-9-7-8(12(18)11(17)10(9)16)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,18H2 |
Clé InChI |
HHFOGWSVJWFWEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


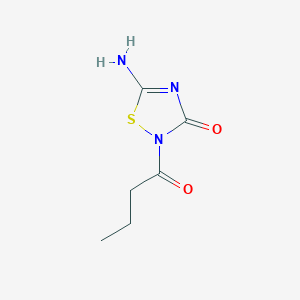
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
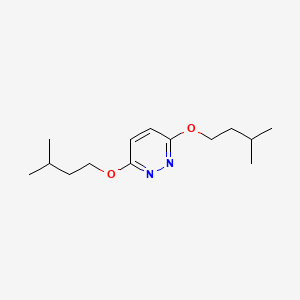
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
